molecular formula C17H23NO3S B12193099 (2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine

(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine

Cat. No.: B12193099
M. Wt: 321.4 g/mol
InChI Key: MBXSGPRINSMZMZ-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthyl group, which is a bicyclic aromatic hydrocarbon, and a sulfonyl amine group, which is a functional group containing sulfur and nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of 4-propoxynaphthalene with a sulfonyl chloride derivative, followed by the introduction of the 2-methylpropylamine group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: React 4-propoxynaphthalene with sulfonyl chloride in the presence of a base.

    Step 2: Introduce 2-methylpropylamine to the intermediate product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines and sulfonamides.

Scientific Research Applications

(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-methylpropyl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C17H23NO3S/c1-4-11-21-16-9-10-17(15-8-6-5-7-14(15)16)22(19,20)18-12-13(2)3/h5-10,13,18H,4,11-12H2,1-3H3

InChI Key

MBXSGPRINSMZMZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)C

Origin of Product

United States

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